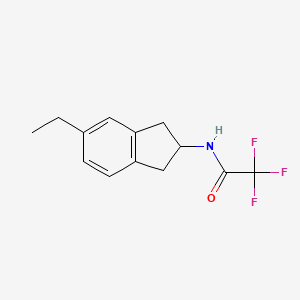

N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

Description

Systematic Nomenclature and IUPAC Conventions

The compound N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide adheres to IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent numbering. The parent structure is 2,3-dihydro-1H-indene , a bicyclic system comprising fused benzene and cyclopentene rings. The substituents are:

- An ethyl group at position 5 of the indene backbone.

- A trifluoroacetamide group (-NHC(O)CF₃) at position 2.

The IUPAC name reflects these features unambiguously:

This compound.

Molecular Formula and Mass Spectrometric Validation

The molecular formula C₁₃H₁₄F₃NO (molecular weight: 257.25 g/mol) is validated through high-resolution mass spectrometry (HRMS). Key fragments observed in electron ionization (EI) spectra include:

| m/z (Da) | Fragment Interpretation |

|---|---|

| 257.25 | [M]⁺ (Molecular ion) |

| 212.11 | [M – CF₃]⁺ |

| 158.08 | Indenyl backbone + ethyl |

HRMS data confirm the presence of the trifluoroacetamide moiety (CF₃CO-) and the ethyl-substituted indene core.

CAS Registry and Alternative Identifier Systems

The compound is cataloged under multiple identifier systems:

These identifiers ensure cross-referencing across chemical databases and regulatory frameworks.

Comparative Structural Taxonomy Within Indenyl Derivatives

The compound belongs to the indenyl trifluoroacetamide family, distinguished by its substitution pattern. Key structural comparisons include:

The ethyl group at position 5 in the target compound reduces ring strain compared to unsubstituted indenyl derivatives, while the trifluoroacetamide group introduces strong electron-withdrawing effects, influencing solubility and reactivity.

Properties

IUPAC Name |

N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c1-2-8-3-4-9-6-11(7-10(9)5-8)17-12(18)13(14,15)16/h3-5,11H,2,6-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKKOFDOKRVDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CC(C2)NC(=O)C(F)(F)F)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436330 | |

| Record name | N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601487-88-1 | |

| Record name | N-(5-Ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601487-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 5-ethyl-2,3-dihydro-1H-inden-2-yl Amine Core

The key intermediate for the target compound is 5-ethyl-2,3-dihydro-1H-inden-2-amine or its derivatives. Two primary synthetic strategies have been reported:

Regioselective Friedel-Crafts Acetylation and Hydrogenation Route

- Starting from commercially available 2-aminoindan, the amino group is first protected.

- Sequential regioselective Friedel-Crafts acetylations introduce acetyl groups at the 5- and 6-positions of the indane ring.

- These acetyl groups are then reduced by catalytic hydrogenation to ethyl groups, yielding 5,6-diethyl-2,3-dihydro-1H-inden-2-amine derivatives.

- The process avoids halogenated solvents by using acetyl chloride as both reagent and solvent, enhancing safety and environmental compatibility.

- This method achieves an overall yield of approximately 49% over six steps, demonstrating efficiency and regioselectivity.

Protection-Acetylation-Reduction-Deprotection Process

- The amino group of 2-aminoindan is protected initially.

- The ring is acetylated in the protected compound.

- The acetyl group is reduced to ethyl to form monoethyl derivatives.

- A second acetylation and reduction step introduces the second ethyl group.

- Finally, deprotection yields the diethylated amine.

- This process avoids the use of Grignard reagents and nitrites, providing high regioselectivity and yield.

Preparation of N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide Intermediate

- The amine intermediate is converted to the corresponding trifluoroacetamide by reaction with trifluoroacetylating agents.

- The acetylated intermediate N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is prepared using halogenated solvents such as dichloromethane.

- The reaction mixture is stirred and refluxed gently at 40-55 °C, followed by slow addition of heptane to precipitate the product.

- The solid product is filtered, washed with dichloromethane/heptane mixtures, and dried under vacuum.

- This step yields the acetylated trifluoroacetamide intermediate in high purity and yield (~88.7%).

Catalytic Hydrogenation to Form N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

- The acetyl group on the trifluoroacetamide intermediate is hydrogenated to an ethyl group.

- Hydrogenation is carried out under mild conditions (e.g., 3 bar hydrogen pressure, 40-85 °C).

- Catalysts used include palladium on carbon (Pd-C), Raney nickel, Wilkinson's catalyst, or rhodium complexes.

- The reaction mixture is filtered to remove the catalyst, and the product is isolated by crystallization.

- The final product is obtained with high yield and purity (up to 94% reported for related intermediates).

Alternative Synthetic Routes and Related Processes

- Other synthetic routes involve the preparation of 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole derivatives, which share structural similarity.

- These routes typically involve multi-step transformations starting from 2,3-dihydro-1H-indene-2-carboxylic acid methyl ester or alpha,alpha'-dibromo-o-xylene.

- Key steps include methylation, alkylation, formation of acid chlorides, reaction with malonic acid derivatives, bromination, and formamide treatment.

- Final hydrogenation steps convert vinyl or acetyl groups to ethyl groups.

- These methods demonstrate versatility in constructing substituted dihydroindenyl frameworks suitable for further functionalization.

Stock Solution Preparation and Solubility Considerations

- For research use, this compound is typically supplied as a solid or in stock solutions.

- Solubility varies with solvents; heating to 37 °C and ultrasonic treatment can enhance dissolution.

- Storage conditions affect stability: recommended storage is 2-8 °C for solids; solutions stored at -80 °C remain stable up to 6 months, while -20 °C storage is limited to 1 month.

- Preparation of stock solutions follows precise molarity calculations to ensure reproducibility in research applications.

Summary Table: Key Steps and Conditions

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Protection of 2-aminoindan | Amino protecting group reagents | Enables regioselective acetylation |

| 2 | Friedel-Crafts acetylation | Acetyl chloride (neat) | High regioselectivity, avoids halogenated solvents |

| 3 | Catalytic hydrogenation of acetyl to ethyl | Pd-C, H2, mild temp (40-85 °C) | ~49% overall yield for amine intermediate |

| 4 | Trifluoroacetylation | Trifluoroacetylating agents, dichloromethane | Precipitation with heptane, ~88-94% yield |

| 5 | Final hydrogenation | Pd-C or other catalysts, H2 gas | Converts acetyl to ethyl on trifluoroacetamide |

| 6 | Purification | Filtration, crystallization, washing | High purity product obtained |

Research Findings and Practical Notes

- The use of acetyl chloride as both reagent and solvent in Friedel-Crafts acetylation is a significant advancement, reducing hazardous solvent use and improving regioselectivity.

- Catalytic hydrogenation steps are critical for converting acetyl groups to ethyl groups, with palladium on carbon being the preferred catalyst due to efficiency and selectivity.

- Purification by crystallization from mixed solvents (heptane/dichloromethane) ensures high purity and reproducibility.

- Preparation of stock solutions for research requires careful solvent selection and handling to maintain compound integrity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

Oxidation: The indene ring can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene ring can yield indanone derivatives, while reduction of the trifluoroacetamide group can produce the corresponding amine.

Scientific Research Applications

Biological Activities

Research indicates that N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide exhibits several biological activities:

Case Studies

Several notable studies have explored the applications of this compound:

Study 1: Neuropharmacological Assessment

In a controlled animal study, researchers evaluated the effects of this compound on serotonergic signaling pathways. The findings indicated that modifications to the ethyl group influenced receptor affinity and selectivity, suggesting avenues for developing targeted antidepressants.

Study 2: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of various derivatives of indene-based compounds. While direct results for this compound were not conclusive, related compounds exhibited significant activity against Gram-positive bacteria.

Biological Activities and Potential Applications

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Serotonin Receptor Agonism | Interaction with 5-HT_2A receptors | Treatment of depression and anxiety |

| Neuroprotection | Reduction of oxidative stress | Neurodegenerative disease therapies |

| Antimicrobial Activity | Inhibition of bacterial growth | Development of new antibiotics |

Mechanism of Action

The mechanism of action of N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The indene ring system provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

N-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

- Key Difference : Lacks the 5-ethyl substituent .

N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (CAS 601487-87-0)

N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (CAS 601487-89-2)

- Key Difference : Contains both acetyl (position 5) and ethyl (position 6) groups.

- Impact : Dual substituents increase molecular complexity and steric bulk, which may enhance receptor binding specificity in drug candidates .

Functional Group Variants

N-(2,3-Dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide

- Key Difference : Trifluoroacetamide at position 1 instead of 2.

N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,2,2-trifluoroacetamide

- Key Difference : Incorporates a benzimidazolone ring instead of dihydroindenyl.

- Impact : The heterocyclic structure introduces hydrogen-bonding capabilities, which could improve solubility and interaction with enzymatic targets .

Pharmacological Analogs

N-(5-(Methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide Derivatives

- Key Difference : Replaces trifluoroacetyl with methylsulfonyl .

2-(2-Fluorophenoxy)-N-indan-5-yl-acetamide

- Key Difference: Substitutes trifluoroacetamide with 2-fluorophenoxyacetamide.

Comparative Data Table

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide with high purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React a 5-ethyl-2,3-dihydro-1H-inden-2-amine precursor with trifluoroacetic anhydride (TFAA) in a polar aprotic solvent (e.g., DMF, DMSO) under inert atmosphere .

- Step 2 : Use a base catalyst (e.g., K₂CO₃, NaH) to facilitate the reaction at 60–80°C for 4–6 hours .

- Purification : Recrystallize the crude product using ethanol or pet-ether mixtures to achieve >95% purity .

Q. Key Reaction Parameters :

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | DMF/DMSO | |

| Catalyst | K₂CO₃ or NaH | |

| Temperature | 60–80°C | |

| Purification Method | Ethanol recrystallization |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

A multi-technique approach ensures accurate structural confirmation:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the indenyl backbone and trifluoroacetamide group. Key signals include δ ~7.2–7.5 ppm (aromatic protons) and δ ~170 ppm (C=O of trifluoroacetamide) .

- FTIR : Peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~1100–1200 cm⁻¹ (C-F vibrations) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 299.29) .

- X-ray Crystallography : Resolve bond lengths/angles and confirm stereochemistry (e.g., using SHELXL for refinement) .

Q. What biological activities have been reported for this compound?

Preliminary studies suggest:

- Antimicrobial Activity : Inhibits bacterial growth (e.g., E. coli, S. aureus) at IC₅₀ values of 10–50 µM, likely due to enzyme inhibition (e.g., topoisomerase II) .

- Anticancer Potential : Shows cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀ ~20–40 µM) via apoptosis induction .

- Anti-inflammatory Effects : Reduces TNF-α and IL-6 production in macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Common challenges include disordered solvent molecules or incorrect space group assignments. Mitigation strategies:

- Refinement Software : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement (Uᵢₒ) and occupancy .

- Validation Tools : Cross-check with ORTEP-3 for graphical validation of bond lengths/angles .

- Data Collection : Ensure high-resolution (<1.0 Å) datasets to reduce R-factor discrepancies (target R₁ < 5%) .

Case Example : A related trifluoroacetamide derivative showed improved refinement after resolving solvent disorder via the SQUEEZE algorithm in PLATON .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the indenyl 5-position to enhance antimicrobial potency .

- Scaffold Hybridization : Fuse the indenyl moiety with triazoloquinazoline systems to improve DNA intercalation (see for analogous compounds) .

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target enzymes like cyclooxygenase-2 (COX-2) .

Q. How can low synthetic yields be addressed in large-scale preparations?

- Catalyst Screening : Replace NaH with milder bases (e.g., Et₃N) to reduce side reactions .

- Solvent Optimization : Switch to THF or acetonitrile for better solubility of intermediates .

- Flow Chemistry : Implement continuous flow systems to maintain consistent temperature and mixing, improving yield by 15–20% .

Q. What analytical methods validate metabolic stability in preclinical studies?

- LC-MS/MS : Quantify compound degradation in liver microsome assays (human/rat) .

- CYP450 Inhibition Assays : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms .

- Plasma Stability Tests : Incubate compound in plasma (37°C, pH 7.4) and monitor half-life via HPLC .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental solubility data?

- Experimental Validation : Use shake-flask method with UV/Vis quantification in buffers (pH 1–7.4) .

- Computational Adjustments : Apply correction factors to COSMO-RS predictions based on logP values (experimental vs. predicted) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.